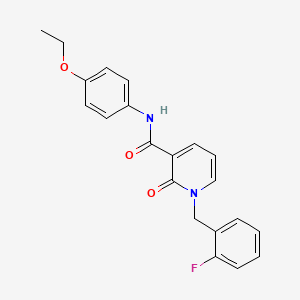

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of aromatic polyamides with ether and fluorenylidene groups was achieved through the direct polycondensation of a bis(ether-carboxylic acid) with aromatic diamines, using triphenyl phosphite and pyridine as condensing agents . Similarly, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was performed through nucleophilic substitution reactions and ester hydrolysis, starting from commercially available precursors . These methods demonstrate the complexity and precision required in organic synthesis to achieve the desired molecular structures.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their physical and chemical properties, as well as their biological activity. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was elucidated using single-crystal X-ray diffraction, revealing hydrogen bonds that form infinite chains along a specific axis . This type of analysis is essential for understanding how molecular interactions can influence the overall stability and reactivity of a compound.

Chemical Reactions Analysis

Chemical modifications can significantly alter the properties of a molecule. Methylation at specific positions on the pyridine moiety, as seen in the study of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, was explored to enhance analgesic properties. The introduction of a methyl group led to increased biological activity in para-substituted derivatives . This highlights the importance of chemical reactions in optimizing the biological effects of pharmaceutical compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are directly related to their structural features. Aromatic polyamides containing ether and fluorenylidene groups showed high solubility in organic solvents and could form transparent, flexible films. They also exhibited high thermal stability, with glass transition temperatures ranging from 200 to 303°C and significant weight loss only above 511°C . These properties are critical for applications in materials science and engineering.

Scientific Research Applications

Discovery and Development of Met Kinase Inhibitors

- N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the chemical , have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery led to the development of a compound demonstrating complete tumor stasis in Met-dependent gastric carcinoma models, advancing into phase I clinical trials (Schroeder et al., 2009).

Metabolism and Disposition Studies

- The use of 19F-nuclear magnetic resonance (NMR) has supported the development of HIV integrase inhibitors. Studies focusing on compounds structurally similar to the requested chemical, including N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, have been instrumental in understanding their metabolic fate and excretion in various animal models (Monteagudo et al., 2007).

Role in Modulating Feeding Behavior and Arousal

- Compounds with structural similarity, such as GSK1059865, have been evaluated in models of binge eating in rats, revealing their role in modulating feeding behavior and arousal through Orexin-1 Receptor mechanisms. This research suggests potential therapeutic applications in eating disorders with a compulsive component (Piccoli et al., 2012).

Applications in Alzheimer's Disease Research

- Fluorinated derivatives of related compounds have been utilized in positron emission tomography (PET) imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This application highlights the potential of structurally similar compounds in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).

HIV Integrase Inhibition

- Analogs of the requested compound have been identified as effective inhibitors of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents against HIV-1 (Pace et al., 2007).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3/c1-2-27-17-11-9-16(10-12-17)23-20(25)18-7-5-13-24(21(18)26)14-15-6-3-4-8-19(15)22/h3-13H,2,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTKISCTERRIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)

![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)

![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)

![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)